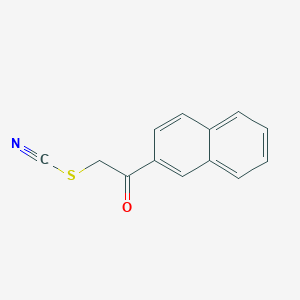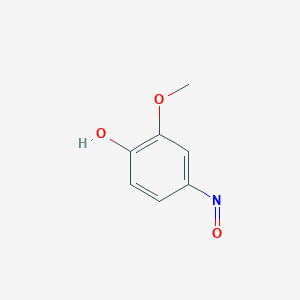
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one (HIMC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HIMC is a cyclic enol ether that belongs to the class of cyclohexadienones. This compound has a unique structure that makes it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one is not fully understood. However, it is believed that 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair in cancer cells. 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one also inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression in cancer cells.
Biochemical and Physiological Effects:
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the apoptotic pathway. 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one also inhibits the activity of NF-kappaB, a transcription factor that is involved in the regulation of inflammation and immunity. This inhibition leads to a reduction in the production of inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one in lab experiments is that it is a relatively stable compound that can be easily synthesized. It is also relatively inexpensive compared to other compounds that are used in cancer research. However, one of the limitations of using 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately measure its effects.
将来の方向性
There are several future directions for the study of 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one. One direction is to further investigate its mechanism of action. This will help researchers design more effective experiments to study its effects. Another direction is to study the potential of 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one in combination with other drugs for the treatment of cancer. Finally, researchers can also study the potential of 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion:
In conclusion, 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one is a promising compound that has potential therapeutic applications. Its unique structure and mechanism of action make it a promising candidate for the development of new drugs. While there is still much to learn about 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one, its potential in the treatment of cancer and other diseases makes it an exciting area of research.
合成法
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between 2,5-dimethoxybenzaldehyde and hydroxylamine hydrochloride in the presence of a base. This reaction yields 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one as a yellow solid. Other methods of synthesis include the reaction between 2,5-dimethoxybenzaldehyde and hydroxylamine-O-sulfonic acid and the reaction between 2,5-dimethoxybenzaldehyde and hydroxylamine-O-carboxylic acid.
科学的研究の応用
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis, or programmed cell death, in cancer cells. 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one has also been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of inflammatory diseases.
特性
CAS番号 |
17576-99-7 |
|---|---|
製品名 |
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one |
分子式 |
C7H7NO3 |
分子量 |
153.14 g/mol |
IUPAC名 |
2-methoxy-4-nitrosophenol |
InChI |
InChI=1S/C7H7NO3/c1-11-7-4-5(8-10)2-3-6(7)9/h2-4,9H,1H3 |
InChIキー |
YJQITTWUTKLYOO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N=O)O |
正規SMILES |
COC1=C(C=CC(=C1)N=O)O |
その他のCAS番号 |
17576-99-7 |
同義語 |
4-(Hydroxyimino)-2-methoxy-2,5-cyclohexadien-1-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



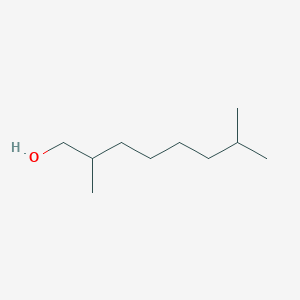
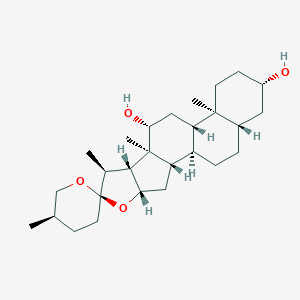
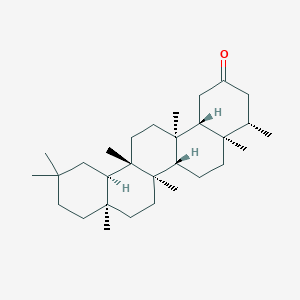
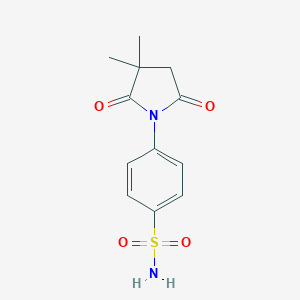
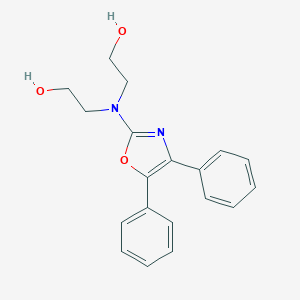

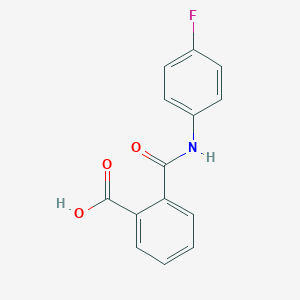
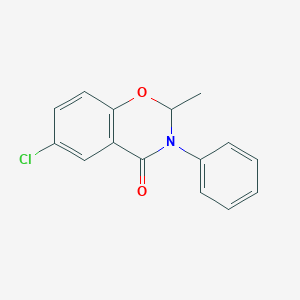
![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)

![Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-](/img/structure/B95760.png)

